molecular formula C10H13NO3S B052197 Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 117642-16-7

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B052197
CAS No.: 117642-16-7
M. Wt: 227.28 g/mol
InChI Key: RRKGPBYCHQFJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a heterocyclic compound with the molecular formula C10H13NO3S It is known for its unique structure, which combines elements of both thiophene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization. One common method involves dissolving the starting materials in ethanol and heating the mixture under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKGPBYCHQFJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCOC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450937
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117642-16-7
Record name Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.